
3-Methoxybutyl methacrylate
描述
3-Methoxybutyl methacrylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.23 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. The compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 3-methoxybutanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: 3-Methoxybutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators like azobisisobutyronitrile (AIBN) to form homopolymers or copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 3-methoxybutanol.
Common Reagents and Conditions:
Polymerization: Free radical initiators such as AIBN, typically in solvents like 1,4-dioxane.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 3-methoxybutanol.
科学研究应用
3-Methoxybutyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Incorporated into biomaterials for medical applications due to its biocompatibility.
Medicine: Utilized in drug delivery systems and medical devices.
Industry: Employed in coatings, adhesives, and sealants for its flexibility and durability.
作用机制
The mechanism of action of 3-methoxybutyl methacrylate primarily involves its polymerization to form long-chain polymers. The ester group in the compound can undergo free radical polymerization, leading to the formation of polymeric materials with desirable properties such as flexibility and resistance to environmental degradation . The molecular targets and pathways involved in its action are related to the reactivity of the methacrylate group, which can form covalent bonds with other monomers or polymers .
相似化合物的比较
Methyl Methacrylate: A widely used methacrylate ester with similar polymerization properties but different physical properties.
Butyl Methacrylate: Another methacrylate ester with a longer alkyl chain, providing different flexibility and solubility characteristics.
Uniqueness: 3-Methoxybutyl methacrylate is unique due to its methoxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific interactions with other chemical entities or materials .
属性
IUPAC Name |
3-methoxybutyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)9(10)12-6-5-8(3)11-4/h8H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKKCUWIMOZYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C(=C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282089 | |
| Record name | 3-METHOXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-96-1 | |
| Record name | NSC24165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHOXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


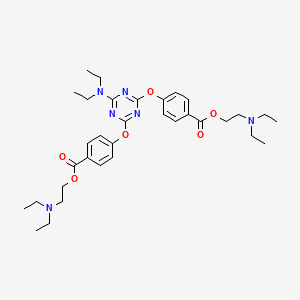
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
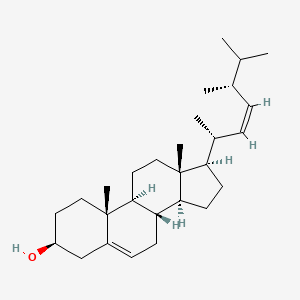
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
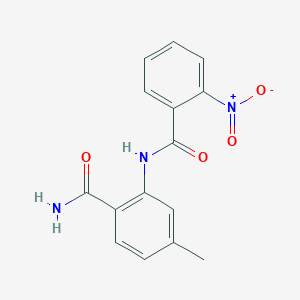
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
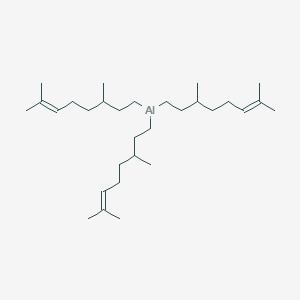
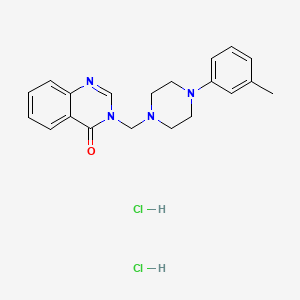
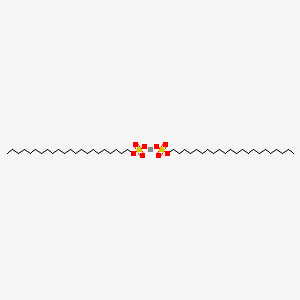
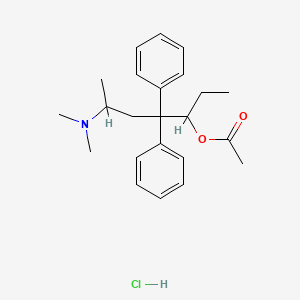

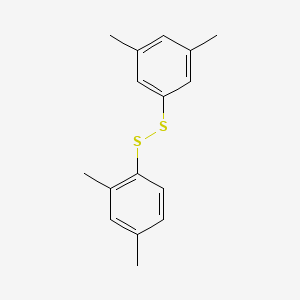
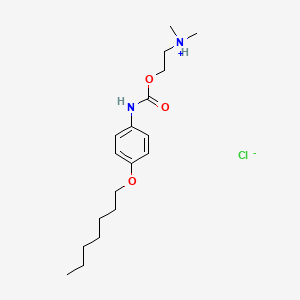
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
